molecular formula C20H18F2N4O B11093262 7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11093262
M. Wt: 368.4 g/mol
InChI Key: OUDLPQBJJLBHOG-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[15-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with difluoromethyl, phenyl, and carboxamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[15-a]pyrimidine core, followed by the introduction of the difluoromethyl, phenyl, and carboxamide groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[15-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the difluoromethyl and phenyl groups via nucleophilic or electrophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes may also involve continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: It is used in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: A related compound with a similar alkyne functional group.

    Difluoromethylated Heterocycles: Compounds with difluoromethyl groups attached to heterocyclic cores.

    Phenyl-substituted Pyrazolo[15-a]pyrimidines: Compounds with similar core structures but different substituents.

Uniqueness

7-(DIFLUOROMETHYL)-N-(3-METHYLPENT-1-YN-3-YL)-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18F2N4O

Molecular Weight

368.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H18F2N4O/c1-4-20(3,5-2)25-19(27)14-12-23-26-16(17(21)22)11-15(24-18(14)26)13-9-7-6-8-10-13/h1,6-12,17H,5H2,2-3H3,(H,25,27)

InChI Key

OUDLPQBJJLBHOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3

Origin of Product

United States

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